ZSET-845

Description

Structure

3D Structure

Properties

IUPAC Name |

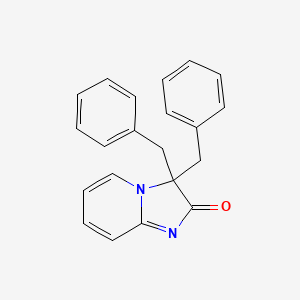

3,3-dibenzylimidazo[1,2-a]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c24-20-21(15-17-9-3-1-4-10-17,16-18-11-5-2-6-12-18)23-14-8-7-13-19(23)22-20/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKKYNURMHHCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C(=O)N=C3N2C=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433235 | |

| Record name | Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324077-62-5 | |

| Record name | Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to ZSET-845: A Novel Cognitive Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSET-845 is a novel azaindolizinone derivative with demonstrated cognitive-enhancing properties. Preclinical studies have identified it as a potent enhancer of choline (B1196258) acetyltransferase (ChAT) activity, a key enzyme in the biosynthesis of the neurotransmitter acetylcholine (B1216132). This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, mechanism of action, and a summary of key preclinical findings. Detailed experimental protocols for the evaluation of its pharmacological effects are also presented, along with a proposed signaling pathway.

Chemical and Physical Properties

This compound is chemically known as 3,3-dibenzylimidazo[1,2-a]pyridin-2-one. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3,3-dibenzylimidazo[1,2-a]pyridin-2-one |

| Molecular Formula | C₂₁H₁₈N₂O |

| Molecular Weight | 314.38 g/mol |

| CAS Number | 324077-62-5 |

| SMILES | O=C1N=C2C=CC=CN2C1(CC3=CC=CC=C3)CC4=CC=CC=C4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action

The primary mechanism of action of this compound is the enhancement of choline acetyltransferase (ChAT) activity. ChAT is the enzyme responsible for the synthesis of acetylcholine, a critical neurotransmitter for cognitive functions such as learning and memory. In vitro studies have shown that this compound enhances ChAT activity in NB-1 cells without inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[1] This selective action suggests a direct or indirect activation of ChAT, leading to increased acetylcholine levels in key brain regions.

The precise molecular target of this compound that leads to the upregulation of ChAT activity is currently under investigation. However, based on its effects, a proposed signaling pathway is illustrated below.

Preclinical Efficacy

In vivo studies in rat models have demonstrated the cognitive-enhancing effects of this compound. The compound has shown efficacy in ameliorating learning and memory deficits induced by scopolamine, a muscarinic receptor antagonist, and by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.

Amelioration of Scopolamine-Induced Learning Deficits

Oral administration of this compound at doses of 0.01, 0.1, and 1 mg/kg significantly improved performance in a passive avoidance task in rats treated with scopolamine.[1]

Reversal of Amyloid-Beta-Induced Cognitive Impairment

In a rat model of Alzheimer's disease, where cognitive deficits were induced by intracerebroventricular injection of Aβ₂₅₋₃₅, oral administration of this compound at doses of 1 and 10 mg/kg ameliorated learning impairment in a passive avoidance task.[1]

Enhancement of Choline Acetyltransferase Activity

Consistent with its proposed mechanism of action, this compound has been shown to increase ChAT activity in specific brain regions associated with cognition.

| Brain Region | This compound Dose (mg/kg) | % Increase in ChAT Activity (vs. Control) |

| Hippocampus | 0.01 | 112% |

| 0.1 | 113.8% | |

| 1 | 108.7% | |

| Basal Forebrain | 1 | Enhanced |

| 10 | Enhanced | |

| Medial Septum | 1 | Enhanced |

| 10 | Enhanced |

Data from Yamaguchi Y, et al. Jpn J Pharmacol. 2001 and Brain Res. 2002.[1]

Furthermore, in the Aβ-treated rat model, this compound not only enhanced ChAT activity but also increased the number of ChAT-immunoreactive cells in the medial septum to levels comparable to control rats.[1]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including the Groebke–Blackburn–Bienaymé reaction. A plausible synthetic route for this compound is outlined below.

In Vivo Passive Avoidance Task

The passive avoidance task is a fear-motivated test to assess learning and memory.

-

Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

-

Acquisition Trial:

-

Administer this compound or vehicle orally to the rats.

-

After a set pre-treatment time (e.g., 60 minutes), place the rat in the light compartment.

-

After an acclimatization period, open the guillotine door.

-

Measure the latency for the rat to enter the dark compartment.

-

Once the rat enters the dark compartment, close the door and deliver a mild, brief foot shock.

-

-

Retention Trial:

-

24 hours after the acquisition trial, place the rat back into the light compartment.

-

Open the guillotine door and measure the step-through latency (the time it takes for the rat to enter the dark compartment).

-

A longer latency in the retention trial compared to the acquisition trial indicates successful learning and memory.

-

Choline Acetyltransferase (ChAT) Activity Assay

This assay measures the enzymatic activity of ChAT in brain tissue homogenates.

-

Tissue Preparation:

-

Dissect specific brain regions (e.g., hippocampus, basal forebrain, medial septum).

-

Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer) on ice.

-

Centrifuge the homogenate and collect the supernatant containing the soluble ChAT enzyme.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the tissue supernatant, choline, and [¹⁴C]-acetyl-CoA in a reaction buffer.

-

Incubate the mixture at 37°C to allow the enzymatic reaction to proceed.

-

-

Quantification:

-

Stop the reaction and separate the radiolabeled acetylcholine product from the unreacted [¹⁴C]-acetyl-CoA using a liquid scintillation counter.

-

Calculate the ChAT activity based on the amount of acetylcholine produced per unit of time and protein concentration.

-

Conclusion

This compound is a promising cognitive-enhancing agent with a novel mechanism of action centered on the potentiation of choline acetyltransferase activity. Preclinical data strongly support its potential for the treatment of cognitive deficits associated with cholinergic dysfunction, such as in Alzheimer's disease. Further research is warranted to fully elucidate its molecular target and to advance its development as a therapeutic agent.

References

ZSET-845: A Technical Guide to a Novel Choline Acetyltransferase Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSET-845 is a promising cognitive-enhancing agent that has demonstrated significant potential in preclinical studies. Its primary mechanism of action involves the positive modulation of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132). This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological effects, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound for cholinergic-related neurological disorders.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 3,3-dibenzylimidazo[1,2-a]pyridin-2-one, is a novel small molecule with the molecular formula C21H18N2O.[1] Its structural and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3,3-dibenzylimidazo[1,2-a]pyridin-2-one | [1] |

| Molecular Formula | C21H18N2O | [1] |

| Molecular Weight | 314.38 g/mol | |

| SMILES | C1=CC=C(C=C1)CC2(C(=O)N=C3N2C=CC=C3)CC4=CC=CC=C4 | [1] |

| InChI Key | AGKKYNURMHHCFP-UHFFFAOYSA-N | [1] |

Pharmacological Properties and Mechanism of Action

This compound acts as a cognitive enhancer by specifically enhancing the activity of choline acetyltransferase (ChAT).[2] This enzyme plays a crucial role in the synthesis of acetylcholine, a key neurotransmitter involved in learning, memory, and other cognitive functions. In vivo studies have demonstrated the ability of this compound to ameliorate cognitive deficits in animal models.

In Vivo Efficacy

Oral administration of this compound has been shown to significantly improve performance in a passive avoidance task in rats with scopolamine-induced memory impairment.[2] Furthermore, in a rat model of Alzheimer's disease using amyloid-beta (Aβ) 25-35, this compound administration ameliorated learning impairment and increased the number of ChAT-immunoreactive cells in the medial septum.[3]

The table below summarizes the key findings from in vivo studies:

| Animal Model | Doses (mg/kg, oral) | Key Findings | Reference |

| Scopolamine-induced amnesia in rats | 0.01, 0.1, 1 | Significantly ameliorated impaired performance in passive avoidance task. Increased ChAT activity in the hippocampus by 112%, 113.8%, and 108.7% respectively. | [2] |

| Amyloid-beta 25-35-induced amnesia in rats | 1, 10 | Ameliorated learning impairment in passive avoidance task. Enhanced ChAT activity in the basal forebrain, medial septum, and hippocampus. Increased the number of ChAT-immunoreactive cells in the medial septum. | [3] |

Signaling Pathway

This compound's mechanism of action is centered on the enhancement of the cholinergic signaling pathway through the activation of choline acetyltransferase. The following diagram illustrates the general pathway for acetylcholine synthesis and signaling, which is the target of this compound.

References

- 1. Functional regulation of choline acetyltransferase by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antiamnesic effects of azaindolizinone derivative ZSET845 on impaired learning and decreased ChAT activity induced by amyloid-beta 25-35 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

ZSET-845 mechanism of action

An in-depth analysis of the available scientific literature reveals that ZSET-845 is an azaindolizinone derivative investigated for its potential as a cognitive enhancer. The core mechanism of action of this compound centers on the potentiation of the cholinergic system, primarily through the enhancement of choline (B1196258) acetyltransferase (ChAT) activity, the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132). This technical guide synthesizes the publicly available data on this compound, detailing its mechanism of action, summarizing quantitative findings, outlining plausible experimental methodologies, and visualizing the relevant biological and experimental frameworks.

Core Mechanism of Action

This compound functions as a cognitive enhancer by selectively increasing the activity of choline acetyltransferase (ChAT).[1][2][3] This leads to an elevated synthesis of acetylcholine in key regions of the brain associated with learning and memory, such as the hippocampus and basal forebrain.[2][3] Notably, the mechanism of this compound is distinct from many other cholinomimetic agents as it does not appear to inhibit acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[1] This targeted action on acetylcholine synthesis, rather than inhibiting its breakdown, suggests a potentially different therapeutic profile. The enhancement of ChAT activity by this compound is proposed to counteract cholinergic deficits associated with neurodegenerative conditions like Alzheimer's disease.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound. These studies primarily utilized rat models of cognitive impairment induced by scopolamine (B1681570) or amyloid-beta (Aβ).

Table 1: Effect of this compound on Choline Acetyltransferase (ChAT) Activity in Rat Hippocampus

| Treatment Group | Dose (mg/kg, p.o.) | Change in ChAT Activity vs. Control | Reference |

| This compound | 0.01 | +12% | [1] |

| This compound | 0.1 | +13.8% | [1] |

| This compound | 1 | +8.7% | [1] |

Table 2: Effect of this compound on Learning and ChAT Activity in Amyloid-Beta (Aβ)-Treated Rats

| Brain Region | Dose (mg/kg, p.o.) | Outcome | Reference |

| - | 1 or 10 | Ameliorated learning impairment in passive avoidance task | [2][3] |

| Basal Forebrain | 1 or 10 | Enhanced ChAT activity | [2][3] |

| Medial Septum | 1 or 10 | Enhanced ChAT activity | [2][3] |

| Hippocampus | 1 or 10 | Enhanced ChAT activity | [2][3] |

| Medial Septum | 1 or 10 | Increased number of ChAT-immunoreactive cells | [2][3] |

Experimental Protocols

1. ChAT Activity Assay (Radioenzymatic Method)

This is a standard method for measuring the activity of choline acetyltransferase.

-

Tissue Preparation: Brain regions of interest (e.g., hippocampus, medial septum, basal forebrain) are dissected from control and this compound-treated animals. The tissue is homogenized in a cold buffer (e.g., phosphate (B84403) buffer with a detergent like Triton X-100) to release the enzymes.

-

Enzymatic Reaction: The homogenate is incubated with a reaction mixture containing acetyl-CoA, radiolabeled choline (e.g., [14C]choline), and a cholinesterase inhibitor (to prevent acetylcholine degradation).

-

Extraction and Quantification: The newly synthesized radiolabeled acetylcholine is selectively extracted from the unreacted radiolabeled choline using an organic solvent. The amount of radioactivity in the organic phase is then quantified using a scintillation counter.

-

Data Analysis: ChAT activity is calculated based on the amount of radiolabeled acetylcholine produced per unit of time per amount of protein in the sample. Protein concentration is typically determined using a standard assay like the Bradford or BCA assay.

2. Passive Avoidance Task

This task is used to assess learning and memory in rodents.

-

Apparatus: A two-chambered box with a light compartment and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Training (Acquisition Trial): A rat is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the rat enters the dark compartment (which they are naturally inclined to do), the door closes, and a mild foot shock is delivered.

-

Testing (Retention Trial): After a set period (e.g., 24 hours), the rat is again placed in the light compartment, and the time it takes to enter the dark compartment (step-through latency) is measured. A longer latency is indicative of better memory of the aversive stimulus.

-

Drug Administration: this compound or a vehicle is administered orally at a specified time before the training or testing trial, depending on the study design.

3. Immunohistochemistry for ChAT

This technique is used to visualize and quantify the number of cholinergic neurons.

-

Tissue Processing: Animals are euthanized, and their brains are perfused with a fixative (e.g., paraformaldehyde). The brains are then removed, post-fixed, and cryoprotected (e.g., in a sucrose (B13894) solution). Coronal sections of the brain are cut using a cryostat or microtome.

-

Immunostaining: The brain sections are incubated with a primary antibody that specifically binds to the ChAT protein. Subsequently, a secondary antibody, which is conjugated to a fluorescent marker or an enzyme (like horseradish peroxidase), is applied. This secondary antibody binds to the primary antibody.

-

Visualization: If a fluorescent marker is used, the sections are visualized under a fluorescence microscope. If an enzyme is used, a substrate is added to produce a colored precipitate that can be seen with a light microscope.

-

Quantification: The number of ChAT-immunoreactive cells (cholinergic neurons) in specific brain regions is counted using image analysis software.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action of this compound in the cholinergic synapse.

Experimental Workflow

Caption: Logical workflow for preclinical evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 3. Antiamnesic effects of azaindolizinone derivative ZSET845 on impaired learning and decreased ChAT activity induced by amyloid-beta 25-35 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

ZSET-845: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSET-845 is a novel azaindolizinone derivative demonstrating significant potential as a cognitive enhancer. Preclinical studies have robustly established its efficacy in ameliorating learning and memory deficits in various animal models of cognitive impairment. The core mechanism of action of this compound lies in its ability to enhance the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132). This enhancement of cholinergic function appears to be central to its pro-cognitive effects. This document provides a comprehensive overview of the known biological activity of this compound, including quantitative data on its enzymatic and behavioral effects, detailed experimental methodologies, and a visualization of its proposed mechanism within the cholinergic signaling pathway.

Core Biological Activity: Enhancement of Choline Acetyltransferase (ChAT) Activity

This compound has been identified as a potent activator of choline acetyltransferase (ChAT).[1][2][3] This enzymatic enhancement is observed both in vitro and in vivo, leading to an increase in acetylcholine synthesis.

In Vitro Activity

In studies using NB-1 cells, this compound was shown to enhance ChAT activity.[1][2] Notably, it does not exhibit any inhibitory action on acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[1][2] This selective action on the synthesis pathway without affecting the degradation pathway suggests a focused mechanism for increasing acetylcholine levels.

In Vivo Efficacy

Oral administration of this compound in rats has demonstrated a significant increase in ChAT activity in key brain regions associated with memory and learning, including the hippocampus, basal forebrain, and medial septum.[1][2][4]

Table 1: Effect of this compound on Hippocampal Choline Acetyltransferase (ChAT) Activity in Rats

| Dosage (mg/kg, p.o.) | % Increase in ChAT Activity (Compared to Vehicle Control) | Reference |

| 0.01 | 112% | [1] |

| 0.1 | 113.8% | [1] |

| 1 | 108.7% | [1] |

| 10 | Enhanced ChAT activity (quantitative data not specified) | [2][4] |

Amelioration of Cognitive Deficits

The enhancement of cholinergic function by this compound translates to significant improvements in cognitive performance in animal models of amnesia.

Scopolamine-Induced Amnesia

This compound effectively reverses the cognitive impairments induced by scopolamine, a muscarinic receptor antagonist that is a well-established model for cholinergic deficit-related amnesia.[1][2]

Table 2: Effect of this compound on Scopolamine-Induced Performance Impairment in Rats

| Dosage (mg/kg, p.o.) | Outcome | Reference |

| 0.01 | Significantly ameliorates impaired performance | [1] |

| 0.1 | Significantly ameliorates impaired performance | [1] |

| 1 | Significantly ameliorates impaired performance | [1] |

Amyloid-β-Induced Amnesia

In a rat model where learning ability is impaired by the intracerebroventricular injection of amyloid-beta (Aβ) 25-35, a peptide fragment implicated in Alzheimer's disease, this compound demonstrated significant antiamnesic effects.[4]

Table 3: Effect of this compound on Amyloid-β (25-35)-Induced Deficits in Rats

| Dosage (mg/kg, p.o.) | Key Findings | Reference |

| 1 | Ameliorated learning impairment in passive avoidance task | [4] |

| 1 | Enhanced ChAT activity in the basal forebrain, medial septum, and hippocampus | [4] |

| 1 | Increased the number of ChAT-immunoreactive cells in the medial septum | [4] |

| 10 | Ameliorated learning impairment in passive avoidance task | [4] |

| 10 | Enhanced ChAT activity in the basal forebrain, medial septum, and hippocampus | [4] |

| 10 | Increased the number of ChAT-immunoreactive cells in the medial septum | [4] |

Proposed Signaling Pathway and Mechanism of Action

While the precise upstream signaling cascade initiated by this compound to activate ChAT is not yet fully elucidated, it is known to enhance the activity of this crucial enzyme. The regulation of ChAT itself can occur via post-translational modifications, such as phosphorylation. Based on the available information, a proposed mechanism is that this compound modulates a signaling pathway that leads to the post-translational activation of ChAT.

Caption: Proposed mechanism of action for this compound.

Experimental Methodologies

The following are generalized protocols based on the descriptions in the cited literature for the key in vivo experiments used to characterize the biological activity of this compound.

Animal Models

-

Species: Male Wistar or Sprague-Dawley rats were commonly used.

-

Housing: Animals were typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration

-

This compound: Administered orally (p.o.) as a suspension in a vehicle such as 0.5% carboxymethyl cellulose (B213188) solution.

-

Scopolamine: Injected intraperitoneally (i.p.) to induce amnesia, typically 30 minutes before behavioral testing.

-

Amyloid-β (25-35): Administered via intracerebroventricular (i.c.v.) injection to induce learning deficits.

Behavioral Assays

-

Passive Avoidance Task: This task assesses learning and memory.

-

Acquisition Trial: A rat is placed in a brightly lit compartment of a two-compartment box. When it enters the dark compartment, it receives a brief, mild foot shock.

-

Retention Trial: 24 hours later, the rat is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

-

This compound Treatment: this compound is typically administered orally before the acquisition trial.

-

-

Radial-Arm Maze Learning: This task evaluates spatial working and reference memory.

-

The maze consists of a central platform with several arms radiating outwards, some of which are baited with food.

-

Rats are trained to find the food rewards.

-

Errors (re-entering arms already visited or entering unbaited arms) are recorded to assess learning and memory.

-

Biochemical Assays

-

Choline Acetyltransferase (ChAT) Activity Assay:

-

Following behavioral testing, animals are euthanized, and specific brain regions (e.g., hippocampus, cortex, medial septum, basal forebrain) are dissected.

-

Brain tissue is homogenized.

-

ChAT activity is measured using a radiometric assay that quantifies the formation of radiolabeled acetylcholine from radiolabeled acetyl-CoA and choline.

-

-

ChAT Immunohistochemistry:

-

Brain tissue is fixed, sectioned, and incubated with an antibody specific for ChAT.

-

A secondary antibody conjugated to a detectable marker is used to visualize the ChAT-positive cells.

-

The number of ChAT-immunoreactive cells is quantified in specific brain regions.

-

References

- 1. Mechanism of activation of choline acetyltransferase in a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A model for dynamic regulation of choline acetyltransferase by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiamnesic effects of azaindolizinone derivative ZSET845 on impaired learning and decreased ChAT activity induced by amyloid-beta 25-35 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 乙酰胆碱合成及代谢 [sigmaaldrich.com]

In-Depth Technical Guide to the Synthesis of ZSET-845

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathway for ZSET-845, a cognitive enhancer with potential applications in the treatment of neurodegenerative diseases. This compound, chemically identified as 3,3-dibenzylimidazo[1,2-a]pyridin-2-one, has demonstrated the ability to enhance choline (B1196258) acetyltransferase (ChAT) activity in preclinical studies, suggesting a therapeutic mechanism for ameliorating learning and memory deficits[1].

This document outlines a proposed two-step synthesis, presents quantitative data from analogous reactions, provides detailed hypothetical experimental protocols, and includes visualizations of the chemical synthesis and its associated biological pathway.

Proposed Synthesis Pathway of this compound

The synthesis of this compound can be logically approached in two primary stages:

-

Step 1: Synthesis of the Imidazo[1,2-a]pyridin-2-one Core. This initial step involves the cyclization of 2-aminopyridine (B139424) with a suitable three-carbon electrophile to form the core heterocyclic structure.

-

Step 2: Double Benzylation at the C3 Position. The second step is the introduction of two benzyl (B1604629) groups at the C3 position of the imidazo[1,2-a]pyridin-2-one scaffold.

The overall proposed synthetic scheme is presented below:

Figure 1: Proposed two-step synthesis pathway for this compound.

Quantitative Data and Experimental Protocols

The following tables summarize the proposed reactants, reagents, and conditions for each step of the this compound synthesis. It is important to note that while Step 1 is based on established literature for the synthesis of the core scaffold, the protocol for Step 2 is hypothetical and derived from analogous chemical transformations due to the absence of a specific published procedure for the C3-dibenzylation of this particular substrate.

Step 1: Synthesis of Imidazo[1,2-a]pyridin-2-one

This step is based on the known reaction of 2-aminopyridine with ethyl bromopyruvate to form the imidazo[1,2-a]pyridine (B132010) core[2].

| Parameter | Value/Description | Reference |

| Starting Materials | 2-Aminopyridine, Ethyl bromopyruvate | [2] |

| Solvent | Ethanol | [2] |

| Reaction Condition | Reflux | [2] |

| Product | Imidazo[1,2-a]pyridin-2-one | [2] |

| Yield | Not specified for this exact product, but generally moderate to high for this type of reaction. |

Experimental Protocol (Step 1):

-

To a solution of 2-aminopyridine (1 equivalent) in absolute ethanol, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexane) to yield the pure Imidazo[1,2-a]pyridin-2-one.

Step 2: Synthesis of 3,3-dibenzylimidazo[1,2-a]pyridin-2-one (this compound)

This proposed step involves the double benzylation of the imidazo[1,2-a]pyridin-2-one core. This protocol is hypothetical and based on standard procedures for the alkylation of cyclic ketones and lactams. The C3 position of the imidazo[1,2-a]pyridin-2-one is activated by the adjacent carbonyl and imidazole (B134444) ring, making it susceptible to deprotonation and subsequent alkylation.

| Parameter | Value/Description | Reference |

| Starting Material | Imidazo[1,2-a]pyridin-2-one | - |

| Reagents | Sodium hydride (NaH), Benzyl bromide | - |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | - |

| Reaction Condition | 0 °C to room temperature | - |

| Product | 3,3-dibenzylimidazo[1,2-a]pyridin-2-one (this compound) | - |

| Yield | Hypothetical; likely moderate. | - |

Experimental Protocol (Step 2):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (2.5 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of Imidazo[1,2-a]pyridin-2-one (1 equivalent) in anhydrous THF dropwise to the cooled suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (2.5 equivalents) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford this compound.

Mechanism of Action and Biological Pathway

This compound is reported to be a cognitive enhancer that works by increasing the activity of choline acetyltransferase (ChAT)[1]. ChAT is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) from choline and acetyl-CoA. A deficit in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease. By enhancing ChAT activity, this compound is proposed to increase the levels of acetylcholine in the brain, thereby improving cognitive function.

Figure 2: Proposed mechanism of action of this compound.

Conclusion

This technical guide outlines a plausible and scientifically grounded synthetic pathway for the cognitive enhancer this compound. While the synthesis of the core imidazo[1,2-a]pyridin-2-one structure is well-precedented, the specific double benzylation at the C3 position remains a hypothetical step that warrants further experimental validation. The provided protocols and data, derived from analogous reactions, offer a strong foundation for researchers and drug development professionals to initiate the synthesis and further investigation of this promising therapeutic agent. The elucidation of its mechanism of action, centered on the enhancement of choline acetyltransferase activity, provides a clear rationale for its potential in treating cholinergic deficits associated with neurodegenerative disorders.

References

ZSET-845: A Technical Guide to its Core Properties and Mechanism of Action

IUPAC Name: 3,3-Dibenzylimidazo[1,2-a]pyridin-2(3H)-one[1]

Executive Summary

ZSET-845 is a novel azaindolizinone derivative with potential as a cognitive enhancer. Preclinical studies have demonstrated its efficacy in ameliorating learning and memory deficits in a rat model of Alzheimer's disease. The primary mechanism of action of this compound is the enhancement of choline (B1196258) acetyltransferase (ChAT) activity, the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132). This technical guide provides an in-depth overview of the available data on this compound, including its effects on cholinergic pathways, quantitative data from key experiments, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Proposed Signaling Pathway

This compound is understood to exert its pro-cognitive effects by modulating the cholinergic system, which is significantly impaired in Alzheimer's disease. The accumulation of amyloid-beta (Aβ) peptides in the brain is a key pathological hallmark of Alzheimer's disease and leads to cholinergic dysfunction, in part by reducing the activity of choline acetyltransferase (ChAT). This compound appears to counteract this Aβ-induced deficit.

The following diagram illustrates the hypothesized signaling pathway. In an Alzheimer's disease model, Aβ peptides lead to a downstream cascade that results in the inhibition of ChAT activity. This reduces the synthesis of acetylcholine (ACh) from its precursors, choline and acetyl-CoA. The subsequent decrease in ACh levels in the synaptic cleft contributes to the cognitive impairments observed in the disease. This compound is proposed to act as a positive modulator of ChAT, enhancing its enzymatic activity. This leads to an increased production of ACh, thereby restoring cholinergic neurotransmission and ameliorating the cognitive deficits induced by Aβ.

Caption: Hypothesized signaling pathway of this compound.

Quantitative Data

The following tables summarize the quantitative findings from a key preclinical study investigating the effects of this compound in a rat model of amyloid-beta-induced cognitive impairment.

Table 1: Effect of this compound on Step-Through Latency in the Passive Avoidance Task

| Treatment Group | Dose (mg/kg, p.o.) | Step-Through Latency (seconds, Mean ± SEM) |

| Sham + Vehicle | - | 285.3 ± 14.7 |

| Aβ + Vehicle | - | 95.8 ± 20.1 |

| Aβ + this compound | 1 | 250.2 ± 25.5# |

| Aβ + this compound | 10 | 270.5 ± 19.8# |

| p<0.01 vs. Sham + Vehicle; #p<0.01 vs. Aβ + Vehicle |

Table 2: Effect of this compound on Choline Acetyltransferase (ChAT) Activity in Different Brain Regions

| Treatment Group | Dose (mg/kg, p.o.) | Basal Forebrain (% of Control) | Medial Septum (% of Control) | Hippocampus (% of Control) |

| Sham + Vehicle | - | 100.0 ± 5.2 | 100.0 ± 6.1 | 100.0 ± 4.9 |

| Aβ + Vehicle | - | 98.5 ± 4.8 | 75.3 ± 5.5 | 80.1 ± 6.3 |

| Aβ + this compound | 1 | 115.2 ± 6.1# | 95.8 ± 7.2# | 98.7 ± 5.8# |

| Aβ + this compound | 10 | 120.7 ± 5.9# | 105.4 ± 6.8# | 108.2 ± 6.5# |

| *p<0.01 vs. Sham + Vehicle; #p<0.01 vs. Aβ + Vehicle |

Experimental Protocols

Animal Model of Amyloid-Beta-Induced Cognitive Impairment

-

Subjects: Male Sprague-Dawley rats.

-

Procedure: Rats were anesthetized and placed in a stereotaxic frame. A guide cannula was implanted into the lateral ventricle. After a recovery period, aggregated amyloid-beta peptide (25-35) was administered via intracerebroventricular (i.c.v.) injection to induce cognitive deficits. Control (sham) animals received an equivalent volume of vehicle.

This compound Administration

-

Formulation: this compound was suspended in a 0.5% carboxymethyl cellulose (B213188) solution.

-

Administration: this compound was administered orally (p.o.) at doses of 1 or 10 mg/kg once daily for a specified period following the amyloid-beta injection. The vehicle group received the 0.5% carboxymethyl cellulose solution.

Passive Avoidance Task

This task assesses learning and memory based on the animal's natural tendency to prefer a dark environment.

-

Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Acquisition Trial: Each rat is placed in the light compartment. When the rat enters the dark compartment, the door is closed, and a mild electric foot shock is delivered.

-

Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded. A longer latency indicates better memory of the aversive stimulus.

Choline Acetyltransferase (ChAT) Activity Assay

-

Tissue Preparation: Following the behavioral tests, animals were euthanized, and specific brain regions (basal forebrain, medial septum, hippocampus) were dissected and homogenized in a suitable buffer.

-

Assay Principle: The assay measures the synthesis of acetylcholine from choline and [14C]acetyl-CoA. The radioactive acetylcholine produced is then separated from the unreacted [14C]acetyl-CoA and quantified using a liquid scintillation counter.

-

Procedure:

-

The brain homogenate is incubated with a reaction mixture containing choline chloride and [14C]acetyl-CoA in a phosphate (B84403) buffer at 37°C.

-

The reaction is stopped by adding a cold buffer.

-

The [14C]acetylcholine is selectively extracted using a series of precipitation and centrifugation steps.

-

The radioactivity in the final supernatant, which corresponds to the amount of [14C]acetylcholine synthesized, is measured.

-

ChAT activity is expressed as nmol of acetylcholine synthesized per mg of protein per hour.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent for cognitive disorders characterized by cholinergic deficits, such as Alzheimer's disease. Its ability to enhance choline acetyltransferase activity and reverse amyloid-beta-induced learning and memory impairments in preclinical models provides a strong rationale for further investigation. The experimental protocols and quantitative data presented in this guide offer a comprehensive overview of the foundational research on this compound for the scientific and drug development community. Future studies should focus on elucidating the precise molecular interactions of this compound with ChAT and further exploring its efficacy and safety in more advanced disease models.

References

ZSET-845: A Potential Therapeutic Agent for Cholinergic Deficits

CAS Number: 324077-62-5[1]

Introduction

ZSET-845 is a novel azaindolizinone derivative investigated for its potential therapeutic effects in neurodegenerative diseases characterized by cholinergic deficits, such as Alzheimer's disease. Identified as an acyltransferase activator, this compound has demonstrated promising results in preclinical studies by enhancing cholinergic neurotransmission and mitigating learning and memory impairments. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, experimental validation, and future directions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 324077-62-5[1] |

| Molecular Formula | C₂₁H₁₈N₂O[2] |

| Molecular Weight | 314.38 g/mol [1] |

| IUPAC Name | 3,3-dibenzylimidazo[1,2-a]pyridin-2-one[2] |

Mechanism of Action and Signaling Pathway

This compound is characterized as an acyltransferase activator.[1] Its primary mechanism of action appears to be the enhancement of choline (B1196258) acetyltransferase (ChAT) activity. ChAT is a crucial enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) from choline and acetyl-CoA. A decline in ChAT activity and subsequent cholinergic dysfunction are well-established pathological hallmarks of Alzheimer's disease.

The administration of this compound has been shown to increase ChAT activity in key brain regions associated with memory and learning, including the basal forebrain, medial septum, and hippocampus.[1] This suggests that this compound may directly or indirectly modulate the signaling pathways that regulate ChAT expression and function. The proposed signaling pathway is illustrated in the diagram below.

Caption: Proposed signaling pathway of this compound.

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in a rat model of Alzheimer's disease, where learning deficits were induced by intracerebroventricular injection of amyloid-beta (Aβ) peptide 25-35.

Amelioration of Learning Impairment

Oral administration of this compound at doses of 1 or 10 mg/kg was found to ameliorate learning impairment in the passive avoidance task in Aβ-treated rats.[1] This suggests that this compound can effectively cross the blood-brain barrier and exert its cognitive-enhancing effects.

Enhancement of Cholinergic Markers

The cognitive improvements observed with this compound treatment were associated with a significant enhancement of cholinergic markers:

-

Increased ChAT Activity: this compound administration enhanced ChAT activity in the basal forebrain, medial septum, and hippocampus of Aβ-treated rats, restoring it to levels comparable to those in control animals.[1]

-

Increased ChAT-Immunoreactive Cells: The number of ChAT-immunoreactive cells in the medial septum was also increased in this compound-treated rats.[1]

Experimental Protocols

While detailed, step-by-step experimental protocols are not publicly available, the following outlines the key methodologies employed in the preclinical evaluation of this compound based on published research.

Animal Model

-

Species: Male Wistar rats.

-

Induction of Learning Impairment: Intracerebroventricular (i.c.v.) injection of amyloid-beta peptide 25-35.

Drug Administration

-

Route: Oral administration.

-

Doses: 1 mg/kg and 10 mg/kg.

-

Vehicle: A 0.5% carboxymethylcellulose solution.

Behavioral Assessment

-

Task: Passive avoidance task to assess learning and memory.

-

Parameter Measured: Step-through latency.

Biochemical and Immunohistochemical Analyses

-

Brain Tissue Collection: Rats were sacrificed, and the basal forebrain, medial septum, hippocampus, and cortex were dissected.

-

ChAT Activity Assay: Measurement of choline acetyltransferase activity in brain homogenates.

-

Immunohistochemistry: Staining of brain sections with an antibody against ChAT to quantify the number of ChAT-immunoreactive cells.

The general experimental workflow is depicted in the following diagram.

Caption: General experimental workflow for preclinical evaluation of this compound.

Quantitative Data Summary

Due to the limited availability of public data, a detailed quantitative summary with specific numerical values, error bars, and statistical significance is not possible. However, the available information indicates a dose-dependent effect of this compound on the reversal of amyloid-beta-induced deficits.

| Treatment Group | Dose (mg/kg) | Outcome on Passive Avoidance Task | ChAT Activity | Number of ChAT-Immunoreactive Cells |

| Vehicle Control | - | Normal | Normal | Normal |

| Amyloid-Beta + Vehicle | - | Impaired | Decreased | Decreased |

| Amyloid-Beta + this compound | 1 | Ameliorated | Enhanced | Increased |

| Amyloid-Beta + this compound | 10 | Ameliorated | Enhanced | Increased |

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of neurodegenerative diseases associated with cholinergic dysfunction. Its ability to enhance ChAT activity and ameliorate cognitive deficits in a preclinical model of Alzheimer's disease warrants further investigation. Future studies should focus on elucidating the precise molecular mechanisms by which this compound activates acyltransferases and upregulates the cholinergic system. Furthermore, comprehensive pharmacokinetic and toxicological studies are necessary to establish a complete safety and efficacy profile before advancing to clinical trials. The development of this compound and similar compounds could offer a novel therapeutic strategy for patients suffering from Alzheimer's disease and other related dementias.

References

ZSET-845: A Technical Guide to a Novel Choline Acetyltransferase Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and pharmacological characteristics of ZSET-845, a novel cognitive enhancer. This compound has been identified as a potent activator of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132). This document summarizes key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes its proposed mechanism of action.

Core Data Presentation

The following table summarizes the essential quantitative information for this compound.[1][2]

| Property | Value | Source |

| Molecular Weight | 314.38 g/mol | [1] |

| Monoisotopic Mass | 314.1419 Da | [2] |

| Molecular Formula | C21H18N2O | [1][2] |

| CAS Number | 324077-62-5 | [1] |

| IUPAC Name | 3,3-dibenzylimidazo[1,2-a]pyridin-2-one | [2] |

| SMILES | O=C1N=C2C=CC=CN2C1(CC3=CC=CC=C3)CC4=CC=CC=C4 | [1] |

| InChI Key | AGKKYNURMHHCFP-UHFFFAOYSA-N | [2] |

| Biological Activity | Enhances choline acetyltransferase (ChAT) activity.[1] | MedchemExpress |

| Effective Dose (in vivo, rats) | 0.01, 0.1, 1, and 10 mg/kg (oral administration) | [1][3] |

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the enhancement of choline acetyltransferase (ChAT) activity.[1] ChAT is the rate-limiting enzyme in the synthesis of acetylcholine from its precursors, choline and acetyl-CoA. The activity of ChAT is subject to regulation by various factors, including the availability of its substrates and post-translational modifications such as phosphorylation. By activating ChAT, this compound increases the production of acetylcholine, a critical neurotransmitter for cognitive functions such as learning and memory.

The following diagram illustrates the proposed signaling pathway for acetylcholine synthesis and the role of this compound.

Experimental Protocols

The following are reconstructed experimental protocols based on the methodologies described in the abstracts of key publications. These protocols are intended to serve as a guide and may not reflect the exact procedures of the original studies.

Animal Model of Cognitive Impairment

Two primary models were used to assess the efficacy of this compound:

-

Scopolamine-Induced Amnesia: Scopolamine, a muscarinic receptor antagonist, is used to induce a transient and reversible model of cognitive impairment.

-

Amyloid-Beta (Aβ) Induced Cognitive Deficit: Intracerebroventricular injection of Aβ peptides is used to model the cholinergic dysfunction and cognitive decline associated with Alzheimer's disease.[3]

Behavioral Assays for Cognitive Function

This task assesses learning and memory in rodents.

-

Apparatus: A two-chambered box with one illuminated "safe" compartment and one dark "aversive" compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Habituation: For two consecutive days, each rat is placed in the apparatus for a 3-minute habituation session to freely explore both compartments.

-

Acquisition Trial: On the third day, this compound is administered orally 60 minutes prior to the trial. Scopolamine is administered intraperitoneally 20 minutes before the trial. The rat is placed in the illuminated compartment. When the rat enters the dark compartment, the guillotine door is closed, and a mild, brief electric foot shock is delivered.

-

Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the illuminated compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

This task evaluates spatial working and reference memory.

-

Apparatus: An elevated central platform with eight arms radiating outwards. Food rewards are placed at the end of some or all arms.

-

Procedure: Rats are trained to locate the food rewards in the arms of the maze. The number of correct arm entries to find all rewards and the number of errors (re-entering an already visited arm) are recorded.

-

Drug Administration: this compound or vehicle is administered orally at a specified time before the maze trial in animals with scopolamine-induced cognitive deficits.

Biochemical Assays

This assay measures the enzymatic activity of ChAT in brain tissue homogenates.

-

Tissue Preparation: Following behavioral testing, animals are euthanized, and specific brain regions (e.g., hippocampus, medial septum, basal forebrain) are dissected and homogenized in a suitable buffer.

-

Enzymatic Reaction: The homogenate is incubated with radiolabeled acetyl-CoA and an excess of choline. ChAT in the sample catalyzes the transfer of the radiolabeled acetyl group to choline, forming radiolabeled acetylcholine.

-

Quantification: The radiolabeled acetylcholine is separated from the unreacted radiolabeled acetyl-CoA using liquid scintillation counting or other appropriate methods. The amount of radiolabeled acetylcholine formed per unit of time is used to calculate the ChAT activity.

This technique is used to visualize and quantify the number of cholinergic neurons.

-

Tissue Processing: Brains are fixed, sectioned, and mounted on slides.

-

Staining: The tissue sections are incubated with a primary antibody specific for ChAT, followed by a secondary antibody conjugated to a fluorescent or enzymatic reporter.

-

Analysis: The number of ChAT-immunoreactive cells in specific brain regions is counted using a microscope. An increase in the number of these cells suggests a neuroprotective or restorative effect of the treatment.[3]

The following workflow diagram illustrates the general experimental procedure for evaluating this compound.

References

ZSET-845: A Technical Guide to its Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available data on ZSET-845, a notable cognitive enhancer. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a consolidated resource for understanding its characteristics and leveraging it in experimental settings.

Core Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₁₈N₂O |

| Molecular Weight | 314.38 |

| CAS Number | 324077-62-5 |

Solubility and Stock Solution Preparation

While explicit solubility limits in various solvents are not publicly detailed, practical guidance for the preparation of stock solutions is available. This information is critical for ensuring the accurate and effective use of this compound in experimental assays. The following table, derived from supplier data, outlines the solvent volumes required to prepare stock solutions of this compound at various concentrations. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating initial high-concentration stock solutions of similar organic compounds, which are then further diluted in aqueous buffers or cell culture media for final experimental use.

Table 1: Preparation of this compound Stock Solutions

| Desired Concentration | Mass of this compound | ||

| 1 mg | 5 mg | 10 mg | |

| Volume of Solvent to Add | |||

| 1 mM | 3.1809 mL | 15.9043 mL | 31.8086 mL |

| 5 mM | 0.6362 mL | 3.1809 mL | 6.3617 mL |

| 10 mM | 0.3181 mL | 1.5904 mL | 3.1809 mL |

| 50 mM | 0.0636 mL | 0.3181 mL | 0.6362 mL |

Experimental Protocols

Preparation of Stock Solutions

A standardized protocol for preparing stock solutions of this compound for in vitro and in vivo studies is outlined below.

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.

Materials:

-

This compound (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

Procedure:

-

Accurately weigh the desired mass of this compound powder (e.g., 1 mg, 5 mg, or 10 mg).

-

Transfer the powder to a sterile vial.

-

Add the calculated volume of DMSO to achieve the desired stock concentration as indicated in Table 1.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity. For animal studies, further dilution in a suitable vehicle is required.

Mechanism of Action: Enhancement of Cholinergic Activity

This compound is characterized as a cognitive enhancer that functions by increasing the activity of choline (B1196258) acetyltransferase (ChAT).[1] ChAT is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) from its precursors, choline and acetyl-CoA. By enhancing ChAT activity, this compound promotes the production of acetylcholine, a key neurotransmitter involved in learning and memory.

The simplified logical workflow of this compound's action is depicted in the following diagram.

Caption: Logical workflow of this compound's mechanism of action.

References

ZSET-845 Target Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: ZSET-845 is a research compound with limited publicly available information. This document summarizes the known biological effects and presents a hypothetical, yet scientifically rigorous, framework for its target identification based on established principles of drug discovery. The signaling pathways and experimental outcomes described herein are illustrative and intended to serve as a technical guide for the investigation of novel compounds with similar profiles.

Executive Summary

This compound, a novel azaindolizinone derivative, has demonstrated pro-cognitive effects in preclinical models of Alzheimer's disease. The primary observed mechanism is the enhancement of choline (B1196258) acetyltransferase (ChAT) activity, the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] Deficits in cholinergic signaling are a well-established hallmark of Alzheimer's disease, making agents that can restore this function promising therapeutic candidates.[2][3] This guide outlines a comprehensive strategy for the definitive identification of the molecular target of this compound, a critical step in its development as a potential therapeutic agent. The proposed workflow employs a combination of affinity-based, expression-based, and computational methods to elucidate its direct binding partner and downstream mechanism of action.

Known Biological Effects of this compound

The sole peer-reviewed study on this compound demonstrated its ability to ameliorate learning impairment in a rat model of Alzheimer's disease induced by amyloid-beta (Aβ) 25-35. The key quantitative findings from this research are summarized below.

Table 1: In Vivo Effects of this compound in an Aβ-Induced Amnesia Model

| Parameter | Vehicle Control | Aβ + Vehicle | Aβ + this compound (1 mg/kg) | Aβ + this compound (10 mg/kg) |

| Step-through Latency (s) | ~180 | ~60 | ~150 | ~170 |

| ChAT Activity (medial septum) | High | Decreased | Restored to control | Restored to control |

| ChAT Activity (hippocampus) | High | Decreased | Restored to control | Restored to control |

| ChAT-immunoreactive cells | High | Decreased | Increased vs. Aβ | Increased vs. Aβ |

Data are qualitative summaries from the published study. Actual values would be required for statistical analysis.

These findings strongly suggest that this compound positively modulates the cholinergic system, likely by directly or indirectly upregulating the activity or expression of choline acetyltransferase.

Hypothetical Signaling Pathway for this compound Action

Given that this compound enhances ChAT activity, we propose a hypothetical signaling pathway for its action. In this model, this compound binds to a novel G-protein coupled receptor (GPCR), which we term 'Z-Receptor'. Activation of this receptor initiates a signaling cascade involving Protein Kinase A (PKA), which in turn phosphorylates and activates a transcription factor (e.g., CREB). Activated CREB then translocates to the nucleus and promotes the transcription of the Chat gene, leading to increased synthesis of the ChAT enzyme.

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols for Target Identification

A multi-pronged approach is essential for robust target deconvolution. The following experimental workflows are proposed.

Affinity-Based Target Identification

This method aims to physically isolate the direct binding partner of this compound.

Protocol: Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group) without disrupting its active pharmacophore.

-

Immobilization: Covalently couple the this compound derivative to a solid support matrix (e.g., NHS-activated sepharose beads) to create an affinity resin.

-

Lysate Preparation: Prepare a protein lysate from a relevant source, such as primary cortical neurons or a human neuroblastoma cell line (e.g., SH-SY5Y).

-

Affinity Pulldown: Incubate the protein lysate with the this compound affinity resin. As a negative control, incubate the lysate with an unfunctionalized resin. For a competition control, pre-incubate the lysate with an excess of free, unmodified this compound before adding the affinity resin.

-

Washing: Wash the resin extensively with a suitable buffer to remove non-specific binders.

-

Elution: Elute the specifically bound proteins from the resin, typically by boiling in SDS-PAGE loading buffer or by using a competitive eluent.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE, excise unique bands present in the experimental lane but absent or reduced in the control lanes, and identify the proteins by mass spectrometry (LC-MS/MS).

Caption: Workflow for affinity-based target identification.

Table 2: Example Data from Affinity Pulldown Mass Spectrometry

| Protein ID | Spectral Counts (this compound resin) | Spectral Counts (Control resin) | Spectral Counts (Competition) | Putative Target? |

| Z-Receptor | 152 | 3 | 15 | Yes |

| Tubulin | 210 | 198 | 205 | No |

| GAPDH | 180 | 175 | 182 | No |

| HSP90 | 55 | 48 | 51 | No |

Expression-Based Target Identification

This approach identifies targets by observing which expressed proteins are required for the drug's effect.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Cell Treatment: Treat intact neuronal cells or cell lysates with either this compound or a vehicle control.

-

Heating: Heat the samples across a range of temperatures (e.g., 40°C to 70°C).

-

Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Quantification: Quantify the amount of a specific candidate protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry (isothermal dose-response CETSA).

-

Melt Curve Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

Table 3: Example Data from CETSA Melt Curve Analysis

| Temperature (°C) | % Soluble Z-Receptor (Vehicle) | % Soluble Z-Receptor (this compound) |

| 45 | 100 | 100 |

| 50 | 95 | 98 |

| 55 | 70 | 90 |

| 60 | 40 | 75 |

| 65 | 15 | 50 |

| 70 | 5 | 20 |

Target Validation

Once a putative target is identified, its role must be validated.

Protocol: siRNA/CRISPR Knockdown

-

Gene Silencing: Use siRNA or CRISPR-Cas9 to specifically knock down the expression of the candidate target gene (e.g., the gene for 'Z-Receptor') in a neuronal cell line.

-

This compound Treatment: Treat the knockdown cells and control cells (e.g., transfected with a non-targeting siRNA) with this compound.

-

Functional Readout: Measure the downstream effect of this compound, which is the activity of choline acetyltransferase.

-

Analysis: If the this compound-induced increase in ChAT activity is abolished or significantly reduced in the knockdown cells compared to the control cells, this validates that the candidate protein is necessary for the drug's mechanism of action.

Caption: Workflow for target validation using gene silencing.

Conclusion

The pro-cholinergic activity of this compound presents a promising avenue for the development of novel therapeutics for Alzheimer's disease. The successful identification of its direct molecular target is paramount for advancing this compound through the drug development pipeline. The integrated approach described in this guide, combining affinity-based proteomics, biophysical assays, and genetic validation, provides a robust and comprehensive strategy to definitively elucidate the mechanism of action of this compound, thereby enabling mechanism-based optimization and future clinical evaluation.

References

ZSET-845: A Potential Therapeutic Agent for Alzheimer's Disease Through Enhancement of Cholinergic Function

An In-depth Technical Review

Abstract

ZSET-845, a novel azaindolizinone derivative, has emerged as a promising preclinical candidate for the treatment of Alzheimer's disease. This technical guide synthesizes the available literature on this compound, focusing on its core mechanism of action, which involves the enhancement of the cholinergic system. This review presents quantitative data from key preclinical studies, details the experimental protocols utilized, and provides visualizations of the implicated signaling pathways and experimental workflows. The intended audience for this document includes researchers, scientists, and drug development professionals actively engaged in the field of neurodegenerative disease therapeutics.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A well-established pathological hallmark of Alzheimer's is the dysfunction of the cholinergic system, which plays a crucial role in learning and memory. A key enzyme in this system is Choline (B1196258) Acetyltransferase (ChAT), responsible for the synthesis of the neurotransmitter acetylcholine (B1216132). Reduced ChAT activity and subsequent acetylcholine deficiency are strongly correlated with the cognitive impairments observed in Alzheimer's patients. This compound is a cognitive enhancer that has been shown to ameliorate learning impairment and enhance ChAT activity in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent.[1] This review will delve into the current understanding of this compound's mechanism of action and its effects on cholinergic neurotransmission.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound appears to be the positive modulation of choline acetyltransferase (ChAT) activity.[1][2] By enhancing the function of ChAT, this compound is proposed to increase the synthesis of acetylcholine in cholinergic neurons. This, in turn, is expected to boost cholinergic signaling, which is impaired in Alzheimer's disease.

While the precise molecular interactions are yet to be fully elucidated, the available data suggests that this compound acts as a ChAT activator.[2] This leads to a restoration of acetylcholine levels, which can then act on postsynaptic muscarinic and nicotinic receptors, thereby improving neuronal communication and cognitive function. Furthermore, studies have indicated that this compound also increases the number of ChAT-immunoreactive cells in the medial septum of amyloid-beta-treated rats, suggesting a potential neuroprotective or restorative effect on cholinergic neurons.[1]

Based on the established role of ChAT in acetylcholine synthesis, the proposed signaling pathway for this compound's action is depicted below.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Choline Acetyltransferase (ChAT) Activity in Amyloid-Beta (Aβ)-Treated Rats [1]

| Treatment Group | Dose (mg/kg, p.o.) | ChAT Activity (% of Control) |

| Sham | - | 100 |

| Aβ + Vehicle | - | ~75 |

| Aβ + this compound | 1 | ~100 |

| Aβ + this compound | 10 | ~100* |

*Values are estimated from graphical data presented in the publication.

Table 2: Effect of this compound on Passive Avoidance Task in Amyloid-Beta (Aβ)-Treated Rats [1]

| Treatment Group | Dose (mg/kg, p.o.) | Step-through Latency (s) |

| Sham | - | ~250 |

| Aβ + Vehicle | - | ~50 |

| Aβ + this compound | 1 | ~200 |

| Aβ + this compound | 10 | ~250 |

*Values are estimated from graphical data presented in the publication.

Table 3: Effect of this compound on Choline Acetyltransferase (ChAT) Activity in the Hippocampus of Normal Rats [2]

| Treatment Group | Dose (mg/kg) | ChAT Activity (% Increase vs. Control) |

| This compound | 0.01 | 12% |

| This compound | 0.1 | 13.8% |

| This compound | 1 | 8.7% |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Amyloid-Beta Induced Amnesia Model in Rats

A rat model of Alzheimer's disease is induced by the intracerebroventricular (i.c.v.) injection of amyloid-beta (25-35) peptide. This peptide fragment is known to be neurotoxic and causes learning and memory deficits, as well as a reduction in ChAT activity, mimicking some of the pathological features of Alzheimer's disease.[1][3]

Passive Avoidance Task

The passive avoidance task is a fear-motivated test used to assess learning and memory. The apparatus consists of a brightly lit chamber and a dark chamber connected by a guillotine door. During the training trial, the rat is placed in the lit chamber, and upon entering the dark chamber, receives a mild foot shock. In the retention trial, conducted 24 hours later, the rat is again placed in the lit chamber, and the latency to enter the dark chamber (step-through latency) is measured. A longer latency is indicative of better memory of the aversive stimulus.[1][4]

Choline Acetyltransferase (ChAT) Activity Assay

ChAT activity is measured in brain tissue homogenates. The assay is based on the enzymatic reaction where ChAT catalyzes the transfer of the acetyl group from acetyl-CoA to choline, forming acetylcholine. The activity is typically quantified by measuring the amount of acetylcholine produced over a specific time period. This can be done using radiometric or colorimetric methods.[5][6][7] A common colorimetric method involves a two-step reaction where the coenzyme A (CoA) produced in the first reaction reacts with a chromogenic reagent, and the resulting color change is measured spectrophotometrically.[6][7]

The general workflow for a typical preclinical study evaluating this compound is illustrated below.

Discussion and Future Directions

The available preclinical data strongly suggest that this compound holds therapeutic potential for Alzheimer's disease by targeting the cholinergic deficit. Its ability to enhance ChAT activity and improve cognitive function in an animal model is a significant finding. However, the current body of literature is limited.

Future research should focus on:

-

Elucidating the precise molecular mechanism: Investigating the direct binding site of this compound on the ChAT enzyme and the conformational changes it induces would provide a deeper understanding of its activating properties.

-

Comprehensive dose-response and pharmacokinetic studies: Detailed pharmacokinetic and pharmacodynamic studies are necessary to determine the optimal dosing regimen and to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Exploring effects on acetylcholine release: While an increase in ChAT activity implies a potential for enhanced acetylcholine synthesis, direct measurement of acetylcholine release in relevant brain regions would provide further evidence of its pro-cholinergic effects.

-

Evaluation in other Alzheimer's disease models: Testing this compound in other transgenic or neurotoxin-induced models of Alzheimer's disease would help to validate its efficacy and further explore its neuroprotective potential.

-

Safety and toxicology studies: Comprehensive safety and toxicology studies are essential before this compound can be considered for clinical development.

References

- 1. Antiamnesic effects of azaindolizinone derivative ZSET845 on impaired learning and decreased ChAT activity induced by amyloid-beta 25-35 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of amyloid-beta-(25-35) on passive avoidance, radial-arm maze learning and choline acetyltransferase activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 5. benchchem.com [benchchem.com]

- 6. assaygenie.com [assaygenie.com]

- 7. resources.novusbio.com [resources.novusbio.com]

ZSET-845: A Technical Overview of a Novel Cognitive Enhancer

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available research on ZSET-845. It is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or comprehensive toxicological report. No official safety, handling, or toxicology data has been identified in the public domain. Standard laboratory safety protocols for handling novel chemical compounds should be strictly followed.

This compound is a novel azaindolizinone derivative identified as a cognitive enhancer. Preclinical studies indicate its potential for ameliorating learning and memory deficits, primarily through its action on the cholinergic system. This technical guide consolidates the available scientific data on this compound to inform researchers and drug development professionals.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 3,3-diphenylimidazo[1,2-a]pyridin-2-(3H)-one |

| Molecular Formula | C₂₁H₁₈N₂O |

| CAS Number | 324077-62-5 |

| Molecular Weight | 314.38 g/mol |

Preclinical Efficacy Data

The primary research on this compound has been conducted in rat models of cognitive impairment. The compound has shown efficacy in reversing amnesic effects induced by amyloid-beta (Aβ) peptides and scopolamine. The key findings from these studies are summarized below.

Table 1: Summary of In Vivo Efficacy Studies of this compound in Rats

| Study Model | Administration Route | Dosages (mg/kg) | Key Findings | Reference |

| Scopolamine-induced amnesia | Oral | 0.01, 0.1, 1 | - Significantly ameliorated impaired performance in passive avoidance and radial-arm maze tasks.[1]- Increased choline (B1196258) acetyltransferase (ChAT) activity in the hippocampus by 112% (0.01 mg/kg), 113.8% (0.1 mg/kg), and 108.7% (1 mg/kg).[1] | [1] |

| Amyloid-beta (Aβ)₂₅₋₃₅-induced amnesia | Oral | 1, 10 | - Ameliorated learning impairment in a passive avoidance task.[1]- Enhanced ChAT activity in the basal forebrain, medial septum, and hippocampus.- Increased the number of ChAT-immunoreactive cells in the medial septum. | [1] |

Mechanism of Action

This compound's cognitive-enhancing effects are attributed to its positive modulation of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). Unlike many cognitive enhancers that act as acetylcholinesterase (AChE) inhibitors, this compound does not inhibit the breakdown of ACh but rather enhances its production.[1] This mechanism suggests a potential therapeutic advantage in addressing the cholinergic deficits observed in neurodegenerative diseases like Alzheimer's disease.

Caption: Proposed mechanism of this compound enhancing cognitive function.

Experimental Protocols

In Vivo Model of Amyloid-Beta Induced Amnesia

This workflow describes the general procedure used to assess the efficacy of this compound in a rat model of Alzheimer's disease.

References

Methodological & Application

ZSET-845 Experimental Protocol: Application Notes and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSET-845 is an experimental small molecule cognitive enhancer. Identified as 3,3-dibenzylimidazo[1,2-a]pyridin-2-one (C21H18N2O), it has demonstrated potential in preclinical models for ameliorating learning and memory deficits, particularly in the context of Alzheimer's disease models. The primary mechanism of action of this compound is the enhancement of choline (B1196258) acetyltransferase (ChAT) activity, the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132). This document provides detailed application notes and experimental protocols for the in vivo and in vitro evaluation of this compound.

Data Presentation

In Vivo Efficacy of this compound in a Rat Model of Amyloid-Beta Induced Cognitive Deficit

| Treatment Group | Oral Dose (mg/kg) | Passive Avoidance Task (Step-through Latency) | ChAT Activity (% of Control) | Number of ChAT-immunoreactive cells in Medial Septum |

| Vehicle Control | - | Normal | 100% | Normal |

| Amyloid-Beta (Aβ) Treated | - | Decreased | Reduced | Decreased |

| Aβ + this compound | 1 | Ameliorated Impairment | Enhanced in basal forebrain, medial septum, and hippocampus | Increased |

| Aβ + this compound | 10 | Ameliorated Impairment | Enhanced in basal forebrain, medial septum, and hippocampus | Increased |

Note: Specific quantitative values for step-through latency and percentage increase in ChAT activity are not publicly available and would need to be determined empirically.